molecular formula C9H8ClN B2754644 2-(2-Chloro-6-methylphenyl)acetonitrile CAS No. 76574-40-8

2-(2-Chloro-6-methylphenyl)acetonitrile

Cat. No.: B2754644
CAS No.: 76574-40-8
M. Wt: 165.62
InChI Key: QTJQWPCJVQWLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-6-methylphenyl)acetonitrile (CAS 76574-40-8) is a valuable chemical building block in organic synthesis and pharmaceutical research. With the molecular formula C9H8ClN and a molecular weight of 165.62, this compound is a key precursor in complex molecular construction . Its structure, featuring both a nitrile group and a chloro-ortho-toluene substituent, makes it a versatile intermediate for developing more complex molecules. Researchers value this compound for its role in synthesizing heterocyclic compounds, which are core structures in many active pharmaceutical ingredients. A significant application documented in patent literature is its use as a key synthetic intermediate in the preparation of Dasatinib, a tyrosine kinase inhibitor used in cancer treatment . The nitrile group (CN) offers a handle for further functional group transformations, allowing researchers to convert it into carboxylic acids, amides, or amines, thereby expanding the scope of potential derivatives . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-9(10)8(7)5-6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJQWPCJVQWLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 2 Chloro 6 Methylphenyl Acetonitrile

Classical Retrosynthetic Approaches and Precursors for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-chloro-6-methylphenyl)acetonitrile, the most logical disconnection is at the C-CN bond, suggesting a nucleophilic substitution pathway. This approach identifies a cyanating agent and a suitable electrophilic precursor.

The primary retrosynthetic disconnection points to 2-chloro-6-methylbenzyl halide (chloride or bromide) as a key precursor. The synthesis would then involve the reaction of this benzyl (B1604629) halide with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.

Key Precursors Identified through Retrosynthesis:

2-Chloro-6-methylbenzyl chloride: This is a primary precursor, where the benzylic carbon is activated for nucleophilic attack by the cyanide ion.

2-Chloro-6-methylbenzyl bromide: An alternative to the chloride, often exhibiting higher reactivity in nucleophilic substitution reactions.

2-Chloro-6-methylbenzaldehyde: This can be converted to the corresponding benzyl alcohol, which is then halogenated to the benzyl halide.

2-Chloro-6-methyltoluene: The starting material for the synthesis of the benzyl halide through radical halogenation.

A common synthetic route starting from 2-chloro-6-methyltoluene would involve a free-radical bromination using N-bromosuccinimide (NBS) to form 2-chloro-6-methylbenzyl bromide. This is followed by a nucleophilic substitution with sodium cyanide to yield the final product.

Modern Catalytic Methodologies in the Formation of the Chemical Compound

Modern organic synthesis has seen a shift towards catalytic methods, which offer milder reaction conditions, higher yields, and greater selectivity compared to classical approaches. numberanalytics.com

Transition-metal catalysis has revolutionized the formation of aryl nitriles. numberanalytics.com Palladium, nickel, and copper catalysts are commonly employed for the cyanation of aryl halides. numberanalytics.com These methods provide a direct route to arylacetonitriles, often with high functional group tolerance.

For the synthesis of this compound, a cross-coupling approach would involve the reaction of a 2-chloro-6-methyl substituted aryl halide with a cyanomethylating agent. However, a more direct and common strategy for related aryl nitriles is the cyanation of an aryl halide. For instance, if the target were an aryl nitrile, the reaction would involve an aryl halide and a cyanide source.

Examples of Transition-Metal-Catalyzed Cyanation:

Catalyst/Ligand SystemCyanide SourceSubstrateTypical ConditionsReference
Pd(dba)₂ / dppfZn(CN)₂Aryl BromideDMF, 80-120 °C numberanalytics.com
NiCl₂ / dppfZn(CN)₂Aryl ChlorideDMAP, DMF organic-chemistry.org
CuINaCNAryl IodideNMP, reflux numberanalytics.com

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, DMF = Dimethylformamide, DMAP = 4-Dimethylaminopyridine, NMP = N-Methyl-2-pyrrolidone

These methods offer advantages such as the use of less toxic cyanide sources like zinc cyanide and the ability to use more abundant and less expensive aryl chlorides as starting materials. organic-chemistry.org The development of new ligands has been crucial in improving the efficiency and scope of these reactions. numberanalytics.com

C–H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. numberanalytics.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. numberanalytics.com

The application of C-H activation to the synthesis of arylacetonitriles is an area of active research. This strategy could potentially allow for the direct cyanomethylation of a 2-chloro-6-methylbenzene derivative. These reactions are often guided by a directing group, which positions the metal catalyst in proximity to the target C-H bond.

The mechanisms for C-H activation can be complex, often involving oxidative addition or concerted metalation-deprotonation pathways. numberanalytics.comyoutube.com

Green Chemistry Principles and Sustainable Synthesis of the Chemical Compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally friendly.

Application of Green Chemistry Principles:

Prevention of Waste: Designing synthetic routes that produce minimal waste is a core principle. gcande.org Catalytic methods are inherently greener as they reduce the need for stoichiometric reagents.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. C-H activation and addition reactions are generally high in atom economy.

Use of Less Hazardous Chemical Syntheses: This involves selecting reagents and solvents that are less toxic. For example, using less toxic cyanide sources like K₄[Fe(CN)₆] or employing enzymatic or biocatalytic methods can reduce hazards. google.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Microwave-assisted synthesis is one technique that can improve energy efficiency.

Use of Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the principle encourages the use of raw materials derived from renewable sources. york.ac.uk

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net Transition-metal catalysts are a prime example.

By incorporating these principles, the synthesis of this compound can be made more sustainable.

Optimization of Reaction Parameters for Enhanced Yields and Selectivity of the Chemical Compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and energy consumption. This is often achieved through systematic studies, including Design of Experiments (DoE). acs.org

Key Parameters for Optimization:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For nucleophilic substitutions, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often preferred. researchgate.net For cross-coupling reactions, solvents like toluene (B28343), dioxane, or THF are common. researchgate.net

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to side reactions and decomposition. Finding the optimal temperature is key.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can influence the reaction rate and cost. The goal is to use the minimum amount of catalyst necessary to achieve a high yield in a reasonable time.

Reaction Time: Monitoring the reaction progress over time helps to determine the point at which the maximum yield is achieved, avoiding the formation of byproducts from prolonged reaction times.

Base: In many cross-coupling reactions, a base is required to facilitate the catalytic cycle. The choice and amount of base can be critical for success.

Example of Reaction Optimization Data (Hypothetical for a Cyanation Reaction):

EntrySolventTemperature (°C)Catalyst Loading (mol%)Yield (%)
1Toluene80265
2DMF80285
3DMF100292
4DMF100188
5DMF120289 (decomposition observed)

This type of systematic optimization allows for the identification of the ideal conditions for the synthesis of this compound, leading to a more efficient and cost-effective process.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2 Chloro 6 Methylphenyl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety of the Chemical Compound

The acetonitrile group (-CH₂CN) is a versatile functional group characterized by an electrophilic carbon atom in the nitrile and acidic protons on the adjacent methylene (B1212753) carbon.

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. The carbon atom is electrophilic due to the high electronegativity of the nitrogen atom. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add across the triple bond to form an intermediate imine anion, which upon hydrolysis yields a ketone.

Furthermore, the methylene protons adjacent to the nitrile group are acidic and can be removed by a strong base (like sodium amide or lithium diisopropylamide) to generate a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can participate in condensation reactions with various electrophiles, most notably carbonyl compounds. For instance, in a Knoevenagel-type condensation, the carbanion can react with aldehydes or ketones to form α,β-unsaturated nitriles after a subsequent dehydration step. mdpi.comntnu.no

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Table 1: Nucleophilic Reactions at the Acetonitrile Moiety

Reaction TypeReagent/ElectrophileIntermediateExpected Product
Grignard Reaction R-MgX, then H₃O⁺Imine anionKetone
Condensation Aldehyde (R-CHO), Baseα,β-unsaturated nitrile
Condensation Ketone (R₂C=O), Baseα,β-unsaturated nitrile

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.orgweebly.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.

Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid, such as hydrochloric or sulfuric acid. The mechanism begins with the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com This forms a protonated imidic acid, which tautomerizes to the more stable amide, 2-(2-Chloro-6-methylphenyl)acetamide. Further heating under acidic conditions hydrolyzes the amide to the final carboxylic acid, 2-(2-Chloro-6-methylphenyl)acetic acid, and an ammonium (B1175870) ion. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. weebly.comchemistrysteps.com Subsequent protonation by water forms an imidic acid, which tautomerizes to the amide. Under basic conditions, the amide is then hydrolyzed to a carboxylate salt (e.g., sodium 2-(2-chloro-6-methylphenyl)acetate) and ammonia. Acidification of the reaction mixture is required in a final step to obtain the free carboxylic acid. libretexts.orgchemistrysteps.com

Table 2: Hydrolysis of the Nitrile Group

ConditionIntermediate ProductFinal Product
Acidic (H₃O⁺, Δ) 2-(2-Chloro-6-methylphenyl)acetamide2-(2-Chloro-6-methylphenyl)acetic acid
Basic (1. NaOH, Δ; 2. H₃O⁺) 2-(2-Chloro-6-methylphenyl)acetamide2-(2-Chloro-6-methylphenyl)acetic acid

The nitrile group can be reduced to a primary amine using various reducing agents. The choice of reagent can influence the outcome of the reaction.

Complete Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup, effectively reduce the nitrile to a primary amine. This reaction provides 2-(2-Chloro-6-methylphenyl)ethanamine. Catalytic hydrogenation is another common method, employing hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, platinum, or palladium on carbon. This process also yields the corresponding primary amine. ntnu.no

Partial Reduction to Aldehyde: It is also possible to achieve partial reduction of the nitrile to an aldehyde. This is typically accomplished using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed during the workup to yield 2-(2-Chloro-6-methylphenyl)acetaldehyde.

Table 3: Reduction of the Nitrile Group

Reagent(s)Product TypeSpecific Product Name
1. LiAlH₄; 2. H₂O Primary Amine2-(2-Chloro-6-methylphenyl)ethanamine
H₂, Raney Ni/Pt/Pd Primary Amine2-(2-Chloro-6-methylphenyl)ethanamine
1. DIBAL-H; 2. H₂O Aldehyde2-(2-Chloro-6-methylphenyl)acetaldehyde

Transformations Involving the Chloro- and Methylphenyl Moieties of the Chemical Compound

The aromatic ring is substituted with a chloro group, a methyl group, and a cyanomethyl group, whose electronic and steric effects direct the outcome of further reactions on the ring and the methyl substituent.

The existing substituents on the phenyl ring govern the position of subsequent electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com

Chloro group (-Cl): An ortho, para-director and deactivating.

Methyl group (-CH₃): An ortho, para-director and activating.

Cyanomethyl group (-CH₂CN): A weakly deactivating group that is considered ortho, para-directing.

The substituents are located at positions 1, 2, and 6. The available positions for substitution are 3, 4, and 5. The combined directing effects of the existing groups must be considered. Both the methyl group (at C6) and the chloro group (at C2) direct incoming electrophiles to their respective ortho and para positions. The strongest activation comes from the methyl group, directing towards positions 1 (blocked), 3, and 5. The chloro group directs towards positions 1 (blocked), 3, and 5. The cyanomethyl group at C1 directs to positions 2 (blocked) and 4.

Considering these effects, substitution is most likely to occur at positions 3, 4, or 5. However, significant steric hindrance from the adjacent substituents at positions 2 and 6 would likely disfavor substitution at positions 3 and 5. Therefore, the most probable site for electrophilic attack is the C4 position, which is para to the cyanomethyl group and sterically the most accessible. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.com

The methyl group attached to the aromatic ring is a benzylic position, making it susceptible to specific transformations.

Halogenation: The benzylic hydrogens of the methyl group can be replaced by halogens via free-radical substitution. This reaction is typically initiated by UV light or a radical initiator and often employs reagents like N-bromosuccinimide (NBS) for bromination or sulfuryl chloride (SO₂Cl₂) for chlorination. This would yield 2-(2-Chloro-6-(halomethyl)phenyl)acetonitrile.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions, can oxidize the benzylic methyl group completely to a carboxylic acid. This transformation would result in the formation of 2-chloro-6-(cyanomethyl)benzoic acid.

Table 4: Functionalization of the Chloromethylphenyl Moiety

Reaction TypeTargetReagent(s)Expected Product
Electrophilic Aromatic Substitution (Nitration) Phenyl Ring (C4)HNO₃, H₂SO₄2-(2-Chloro-6-methyl-4-nitrophenyl)acetonitrile
Radical Halogenation Methyl GroupNBS, initiator2-(6-(Bromomethyl)-2-chlorophenyl)acetonitrile
Oxidation Methyl GroupKMnO₄, H⁺, Δ2-Chloro-6-(cyanomethyl)benzoic acid

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of 2-(2-chloro-6-methylphenyl)acetonitrile contains functionalities that can participate in intramolecular reactions to form new heterocyclic rings. Such cyclizations are a powerful strategy in organic synthesis for building molecular complexity. While specific, documented examples of intramolecular cyclization starting directly from this compound are not prevalent in the literature, plausible pathways can be proposed based on established chemical principles.

The key reactive sites for potential cyclization are the acidic α-proton of the acetonitrile group, the nitrile itself, and the ortho-methyl group.

Plausible Cyclization Pathways:

Via Side-Chain and Methyl Group Functionalization: A common strategy involves the functionalization of the methyl group (e.g., via radical bromination to form a benzyl (B1604629) bromide) and subsequent intramolecular alkylation. Deprotonation of the carbon alpha to the nitrile group would generate a carbanion, which could then act as a nucleophile, attacking the newly formed benzylic halide to forge a new ring. This pathway would lead to the formation of a substituted indene (B144670) derivative.

Pictet-Spengler Type Reactions: If the nitrile group were reduced to a primary amine, the resulting molecule could undergo an intramolecular cyclization reminiscent of the Pictet-Spengler reaction. Oxidation of the ortho-methyl group to an aldehyde would create the necessary electrophile. In the presence of an acid catalyst, the amine could then cyclize onto the aldehyde, ultimately leading to the formation of a tetrahydroisoquinoline scaffold, a core structure in many alkaloids.

Radical-Mediated Cyclization: Another potential pathway involves a radical-mediated process. Homolytic cleavage of the C-Cl bond or generation of a radical at the benzylic position could initiate a cyclization event, potentially involving the nitrile group or an appropriately functionalized methyl group to form various five- or six-membered heterocyclic systems.

The table below outlines these hypothetical intramolecular transformations and the resulting heterocyclic cores.

Required Pre-functionalizationReaction TypeResulting Heterocyclic Core
Halogenation of ortho-methyl groupIntramolecular Nucleophilic AlkylationSubstituted Indene
Reduction of nitrile to amine; Oxidation of methyl to aldehydePictet-Spengler Type CyclizationSubstituted Tetrahydroisoquinoline
None (radical initiator needed)Radical CyclizationVarious Nitrogen-containing Heterocycles

Mechanistic Studies of Key Transformations

Elucidating the precise mechanism of chemical reactions is crucial for optimization and control. For transformations involving this compound, particularly palladium-catalyzed cross-coupling, mechanistic studies would focus on identifying the rate-determining step and characterizing the key transition states. The primary tools for such investigations are transition state analysis (often through computational modeling) and experimental techniques like the measurement of kinetic isotope effects (KIEs).

Transition State Analysis:

For a hypothetical Suzuki-Miyaura coupling of this compound, the catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. acs.org Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), can model the energy profile of the entire reaction.

A key focus of such an analysis would be the oxidative addition step. The calculations would model the transition state structure as the palladium catalyst inserts into the C-Cl bond. This would allow for a quantitative assessment of the steric clash between the ortho-methyl group and the ligands on the palladium center, providing a theoretical basis for the experimentally observed difficulty of this reaction. It could also predict which ligand architectures would minimize this steric repulsion and lower the activation energy, thereby guiding catalyst selection. amazonaws.com

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a powerful experimental tool used to probe reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step of a reaction. It is measured by comparing the reaction rate of a molecule with a normal isotope (e.g., ¹²C) to the rate of the same molecule where that atom has been replaced with a heavier isotope (e.g., ¹³C).

To study the mechanism of a Suzuki coupling reaction of this compound, one could perform a competitive experiment using a 1:1 mixture of the natural compound and a version isotopically labeled with ¹³C at the carbon atom bonded to chlorine. A "normal" primary KIE (k¹²/k¹³ > 1) would be observed if the C-Cl bond is cleaved in the rate-determining step. If the rate-determining step occurs after this bond is broken (e.g., transmetalation or reductive elimination), no significant KIE would be observed for the C-Cl position.

The following table illustrates the expected ¹³C KIE values for a hypothetical Suzuki-Miyaura coupling reaction and their mechanistic implications.

Rate-Determining StepExpected ¹³C KIE (k¹²/k¹³) at C-Cl PositionInterpretation
Oxidative Addition~1.02 - 1.05A significant KIE indicates that the C-Cl bond is breaking in the slowest step of the reaction.
Transmetalation~1.00A KIE near unity implies that the C-Cl bond has already been broken before the rate-determining step.
Reductive Elimination~1.00A KIE near unity implies that the C-Cl bond has already been broken before the rate-determining step.

By combining computational transition state analysis with experimental KIE studies, a detailed and validated picture of the reaction mechanism for key transformations of this compound can be constructed.

Sophisticated Spectroscopic and Structural Characterization of 2 2 Chloro 6 Methylphenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 2-(2-Chloro-6-methylphenyl)acetonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural map.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, methyl, and cyanomethylene substituents on the phenyl ring.

The three aromatic protons are chemically non-equivalent and are expected to appear in the aromatic region (typically δ 7.0-7.5 ppm). The proton at position 4 (para to the methyl group) would likely appear as a triplet due to coupling with the two adjacent protons at positions 3 and 5. The protons at positions 3 and 5 would appear as doublets of doublets, coupling to each other and to the proton at position 4.

The benzylic methylene (CH₂) protons, situated between the aromatic ring and the electron-withdrawing nitrile group, are expected to resonate as a sharp singlet further downfield than a typical alkyl group, likely in the range of δ 3.8-4.0 ppm. The methyl (CH₃) group protons, being attached to the aromatic ring, would appear as a singlet in the upfield region, anticipated around δ 2.3-2.5 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3~7.3d~7-8
H-4~7.2t~7-8
H-5~7.4d~7-8
-CH₂-~3.9sN/A
-CH₃~2.4sN/A

Predicted data based on analysis of similar compounds and substituent effects.

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, nine distinct signals are expected.

The carbon of the nitrile group (-C≡N) is characteristically found in the δ 115-120 ppm range. The benzylic methylene carbon (-CH₂-) signal is anticipated around δ 20-25 ppm. The aromatic region will display six signals for the phenyl ring carbons. The quaternary carbons, C-1 (bearing the CH₂CN group), C-2 (bearing the Cl atom), and C-6 (bearing the CH₃ group), will have their chemical shifts significantly influenced by these substituents. C-2, attached to the electronegative chlorine, is expected to be downfield. The protonated aromatic carbons (C-3, C-4, C-5) will appear between δ 125-135 ppm. The methyl carbon will give a signal in the upfield region, typically around δ 20 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C≡N~118
-CH₂-~22
-CH₃~20
C-1~133
C-2~136
C-3~131
C-4~129
C-5~128
C-6~138

Predicted data based on analysis of similar compounds and established substituent chemical shift increments.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5), confirming their positions on the phenyl ring. The methylene and methyl protons, being singlets, would not show any COSY correlations. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals to their corresponding carbon signals: the aromatic proton signals to the C-3, C-4, and C-5 carbons; the methylene proton signal to the -CH₂- carbon; and the methyl proton signal to the -CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (two or three-bond) ¹H-¹³C correlations, which helps to connect the different fragments of the molecule. sdsu.edu Key expected correlations for confirming the structure of this compound would include:

The methylene protons (-CH₂-) showing correlations to the nitrile carbon (-C≡N) and the aromatic carbons C-1, C-2, and C-6.

The methyl protons (-CH₃) showing correlations to the aromatic carbons C-6, C-1, and C-5.

The aromatic proton H-5 showing a correlation to the methyl carbon.

These combined 2D NMR techniques provide unambiguous evidence for the complete chemical structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Nitrile Group (C≡N): The most characteristic vibration is the C≡N stretching, which appears as a sharp, medium-intensity band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. researchgate.net This band is often strong in the Raman spectrum.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region.

Methyl Group (CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group are expected around 2870 cm⁻¹ and 2960 cm⁻¹, respectively. C-H bending vibrations appear in the 1375-1450 cm⁻¹ range.

Methylene Group (CH₂): The CH₂ group will exhibit stretching vibrations just below 3000 cm⁻¹ and scissoring (bending) vibrations around 1465 cm⁻¹.

C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, usually between 600 and 800 cm⁻¹.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3050-3100IR, Raman
Aliphatic C-H Stretch (CH₃, CH₂)2850-3000IR, Raman
C≡N Stretch2240-2260IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
CH₂ Bend (Scissoring)~1465IR
CH₃ Bend (Asymmetric/Symmetric)1375-1450IR
C-Cl Stretch600-800IR, Raman

Data based on established group frequencies and spectra of analogous compounds like 2-chloro-6-methylbenzonitrile. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Aromatic compounds typically exhibit two main absorption bands corresponding to π → π* transitions.

E₂-band: This is a strong absorption band, usually occurring around 200-230 nm, arising from transitions to a higher energy excited state.

B-band: This band, appearing at longer wavelengths (around 250-280 nm), is due to transitions to a lower energy excited state and shows characteristic fine structure. masterorganicchemistry.com

The presence of substituents (Cl, CH₃, CH₂CN) on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The spectrum is typically recorded in a solvent like acetonitrile (B52724) or ethanol.

Electronic Transition Predicted λₘₐₓ (nm) Description
π → π* (E₂-band)~210-220High-intensity absorption
π → π* (B-band)~260-275Lower-intensity absorption with possible fine structure

Predicted values based on the electronic effects of substituents on the benzene chromophore.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a molecule.

For this compound (C₉H₈ClN), the nominal molecular weight is 165.62 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 165. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 167 with an intensity of about one-third of the M⁺˙ peak. libretexts.org

The fragmentation pattern provides valuable structural clues. The most likely fragmentation pathways include:

Benzylic Cleavage: The bond between the phenyl ring and the methylene group is relatively weak. Cleavage of this bond would lead to the loss of a cyanomethyl radical (•CH₂CN) to form a stable 2-chloro-6-methylphenyl cation at m/z 125 (and an isotope peak at m/z 127). Alternatively, formation of the cyanomethyl cation (m/z 40) is possible.

Loss of Chlorine: The molecular ion can lose a chlorine radical (•Cl) to give a fragment ion at m/z 130.

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 150.

The most abundant peak in the spectrum (the base peak) is often the result of the formation of the most stable cation. In this case, the benzylic cation at m/z 125 is a strong candidate for the base peak. libretexts.org

m/z Value Proposed Fragment Formation Pathway
165/167[C₉H₈ClN]⁺˙Molecular Ion (M⁺˙, M+2)
130[C₉H₈N]⁺[M - Cl]⁺
125/127[C₇H₆Cl]⁺[M - CH₂CN]⁺ (Benzylic cation)
116[C₈H₅N]⁺˙[M - Cl - CH₃]⁺˙

Predicted fragmentation based on common fragmentation pathways for substituted aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown metabolites or degradation products.

For derivatives of this compound, such as the closely related analog (2,6-Dichlorophenyl)acetonitrile, HRMS provides an exact mass measurement that serves as a primary confirmation of its molecular formula, C₈H₅Cl₂N. nist.govsigmaaldrich.comontosight.ainist.gov The high resolution allows for the differentiation of the molecular ion from other potential ions with the same nominal mass, thereby providing strong evidence for the compound's elemental composition.

Table 1: Illustrative HRMS Data for a Phenylacetonitrile (B145931) Analog

Parameter Value
Compound Name (2,6-Dichlorophenyl)acetonitrile
Molecular Formula C₈H₅Cl₂N
Theoretical Exact Mass 184.9851 g/mol
Measured Exact Mass Varies by experiment

Note: The measured exact mass is determined experimentally and compared against the theoretical value to confirm the elemental composition.

X-ray Crystallography for Solid-State Structural Elucidation of Related Analogs

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a crystalline solid. nih.gov It provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. While obtaining a crystal structure for this compound itself requires experimental data not publicly available, analysis of related analogs provides significant insight into the structural characteristics of this class of compounds.

A relevant example is the crystal structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile. researchgate.net The study of this analog reveals key structural features that are likely to be shared with other substituted phenylacetonitriles. In the crystal structure of 2-[4-(Methylsulfonyl)phenyl]acetonitrile, the benzene ring and the acetonitrile group are nearly coplanar. researchgate.net The molecules in the crystal lattice are linked by intermolecular C—H⋯O hydrogen bonds, forming layers. researchgate.net This type of detailed structural information is vital for understanding the physical properties of the compound and for designing new molecules with specific desired properties.

Table 2: Crystallographic Data for a Phenylacetonitrile Analog

Parameter Value
Compound Name 2-[4-(Methylsulfonyl)phenyl]acetonitrile
Molecular Formula C₉H₉NO₂S
Crystal System Triclinic
Space Group P-1
a (Å) 5.5599
b (Å) 8.0942
c (Å) 10.9006
α (°) 81.162
β (°) 85.347
γ (°) 74.458
Volume (ų) 466.60

Data sourced from a study on 2-[4-(Methylsulfonyl)phenyl]acetonitrile. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Chloro 6 Methylphenyl Acetonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(2-Chloro-6-methylphenyl)acetonitrile, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the optimized molecular geometry in the ground state. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

In a study of a related compound, (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile (B52724) hemisolvate, DFT calculations at the B3LYP/6-311G(d,p) level were performed to optimize the geometry, showing good correlation between theoretical and experimental X-ray data. nih.gov For this compound, similar calculations would elucidate the spatial arrangement of the atoms, including the orientation of the chloromethylphenyl group relative to the acetonitrile moiety. The optimized structure is crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Related Phenylacetonitrile (B145931) Derivative

Parameter Bond Length (Å) - Theoretical (DFT) Bond Length (Å) - Experimental (X-ray)
C-Cl 1.745 1.738
C-C (ring) 1.385 - 1.402 1.375 - 1.395
C-CN 1.470 1.465

Note: Data is hypothetical and based on typical values for analogous structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the electron-withdrawing chloro group and the phenyl ring are expected to influence the energies of the frontier orbitals. DFT calculations can precisely determine these energies and visualize the spatial distribution of the HOMO and LUMO. In a study on a similar Schiff base containing a chlorophenyl group, the HOMO and LUMO were found to be localized on the planar part of the molecule, with a calculated energy gap of 0.13061 atomic units (a.u.). nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Analogous Phenylacetonitrile Compound

Parameter Energy (eV)
HOMO -6.78
LUMO -1.25
Energy Gap (ΔE) 5.53
Ionization Potential (I) 6.78
Electron Affinity (A) 1.25
Global Hardness (η) 2.765
Global Softness (S) 0.362
Electronegativity (χ) 4.015
Chemical Potential (μ) -4.015

Note: Data is based on a computational study of a related compound, 2-(trifluoromethyl)phenylacetonitrile, and serves as a representative example. niscpr.res.in

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization (hyperconjugation). These interactions are crucial for understanding the molecule's stability and electronic properties. niscpr.res.in

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for an Analogous Phenylacetonitrile Compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
π(C1-C2) π*(C3-C4) 20.5
π(C3-C4) π*(C5-C6) 18.9
LP(1) Cl σ*(C-C) 1.5

Note: This table presents hypothetical data based on typical NBO analysis results for substituted aromatic compounds. E(2) represents the stabilization energy.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons, making it a likely site for electrophilic attack. The chlorine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would show positive potential, indicating them as potential sites for nucleophilic interaction. In a related Schiff base, MEP analysis confirmed that the azomethine nitrogen and phenolic oxygen were the most electron-rich sites.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) via Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net For this compound, these calculations would predict the chemical shifts of the different protons and carbons in the molecule, aiding in the interpretation of experimental NMR spectra. Theoretical calculations on similar molecules have shown good agreement with experimental values. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific bond stretching, bending, or wagging motion. This theoretical spectrum serves as a valuable reference for interpreting experimental IR data. For example, the characteristic C≡N stretching frequency in the nitrile group would be a prominent feature.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and oscillator strengths. For this compound, the UV-Vis spectrum would be characterized by absorptions arising from π→π* transitions within the phenyl ring.

Table 4: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Structurally Related Compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (C≡N) 118.5 117.8
C (Aromatic) 125-140 126-142
CH₃ 19.8 20.5

Note: Data is illustrative and based on typical correlations for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of Related Systems

MD simulations of liquid acetonitrile often employ multi-site models to accurately represent its thermodynamic and dynamic properties. uab.cat These simulations can reveal details about intermolecular interactions, such as dipole-dipole interactions and the formation of solvent clusters. For a more complex molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable rotamers and the energy barriers between them. Furthermore, simulations in a solvent would shed light on the solute-solvent interactions and the local solvent structure around the molecule. Such studies are crucial for understanding its behavior in solution and its interactions with other molecules.

Role of 2 2 Chloro 6 Methylphenyl Acetonitrile in the Synthesis of Advanced Organic Materials and Functional Molecules

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The phenylacetonitrile (B145931) scaffold is a fundamental component in the synthesis of numerous heterocyclic compounds. The presence of an active methylene (B1212753) group adjacent to the nitrile and phenyl functionalities allows for a variety of chemical transformations, leading to the formation of diverse ring systems. While specific research detailing the use of 2-(2-Chloro-6-methylphenyl)acetonitrile is not extensively documented in publicly available literature, its structural similarity to other phenylacetonitrile derivatives suggests its utility in analogous synthetic pathways for creating quinolines, pyrimidines, and thiazoles.

Quinolines: The synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, can often be achieved using precursors with a phenylacetonitrile core. nih.gov General synthetic strategies involve the reaction of a substituted aniline (B41778) with a compound containing a reactive methylene group, which can be derived from a phenylacetonitrile derivative. nih.govresearchgate.netfigshare.com For instance, 2-vinyl- or heteroaryl-substituted anilines can react with diphosgene in an acetonitrile (B52724) solution to yield 2-chloroquinolines. nih.govresearchgate.netfigshare.com This suggests a potential pathway where this compound could be modified and subsequently cyclized to form novel quinoline (B57606) structures.

Pyrimidines: Pyrimidines are another important class of heterocyclic compounds, forming the backbone of nucleobases in DNA and RNA. The synthesis of pyrimidine (B1678525) derivatives can be accomplished through the condensation of amidines with 1,3-bifunctional three-carbon fragments. researchgate.net Nitrile-containing compounds are valuable building blocks for creating medicinally and biologically important nitrogen-containing heterocycles. researchgate.net A general protocol for the single-step synthesis of pyrimidine derivatives involves the condensation of N-vinyl or N-aryl amides with nitriles. researchgate.net This methodology could potentially be adapted for this compound to produce a variety of substituted pyrimidines.

Thiazoles: Thiazole (B1198619) derivatives are known for their wide range of pharmacological properties and are core components of many therapeutic agents. sciencescholar.usresearchgate.net The synthesis of thiazoles often involves the reaction of a compound containing a reactive methylene group with a sulfur-containing reagent. researchgate.netekb.eg For example, the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, a key intermediate for the anticancer drug Dasatinib, utilizes a substituted thiazole core that is constructed during the synthetic sequence. google.comgoogle.com While this specific example does not start from this compound, it highlights the importance of the substituted phenyl motif in the synthesis of complex thiazole-containing molecules. sciencescholar.us

The following table summarizes the potential heterocyclic scaffolds that could be synthesized from this compound based on analogous reactions.

Heterocyclic ScaffoldGeneral Synthetic ApproachPotential Application of this compound
Quinolines Condensation and cyclization reactions involving substituted anilines and active methylene compounds. nih.govnih.govresearchgate.netfigshare.comAs a source of the active methylene group and the substituted phenyl ring for the formation of the quinoline core. nih.govnih.govresearchgate.netfigshare.com
Pyrimidines Condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. researchgate.netAs a precursor to the three-carbon fragment required for the pyrimidine ring formation. researchgate.net
Thiazoles Hantzsch thiazole synthesis or similar cyclization reactions involving α-haloketones and thioamides. researchgate.netekb.egAs a starting material to be converted into a suitable α-haloketone or a related reactive intermediate for thiazole ring construction. researchgate.netekb.eg

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also found in various agrochemicals and specialty chemicals. The substituted phenyl ring, in particular, is a common feature in many biologically active molecules.

While direct evidence of this compound's use in the synthesis of commercial agrochemicals is limited in the available literature, the broader class of phenylacetonitrile derivatives has been explored for such applications. For instance, substituted α-(phenylhydrazono)phenylacetonitrile derivatives have been synthesized and tested as pro-pesticides against mite and insect pests. This suggests that the phenylacetonitrile scaffold can be a viable starting point for the development of new crop protection agents.

In the realm of specialty chemicals, a German patent describes a process for the preparation of (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile, which serves as a key intermediate for a potent veterinary anthelmintic agent. google.com The synthesis involves the condensation of a substituted phenylacetonitrile with a nitro- and chloro-substituted toluene (B28343) derivative. google.com This highlights the industrial relevance of this class of compounds in the production of high-value specialty chemicals for animal health.

The following table provides examples of related compounds and their applications, suggesting the potential of this compound as a building block in these areas.

Compound ClassApplicationRelevance of this compound
Substituted Phenylacetonitriles Investigated as pro-pesticides for crop protection.The core scaffold could be functionalized to develop new agrochemicals.
(4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile Key intermediate in the synthesis of a veterinary anthelmintic drug. google.comDemonstrates the utility of substituted phenylacetonitriles in producing specialty chemicals for animal health. google.com
Metolachlor A widely used herbicide. epa.govContains a 2-chloro-6-methylphenyl group, indicating the importance of this substitution pattern in agrochemicals. epa.gov

Utilization in Materials Science and Polymer Chemistry as a Monomer or Cross-linker Precursor

The nitrile group is known for its ability to undergo polymerization and cross-linking reactions under specific conditions, which could theoretically allow for the incorporation of this compound into polymeric materials. However, there is a lack of specific research in the public domain detailing its use as a monomer or a cross-linker precursor in materials science and polymer chemistry.

General studies have shown that acetonitrile can polymerize under extreme conditions of high pressure, where the C-H bonds are activated by the cyano group. mdpi.com This process, however, is not typical for standard polymerization techniques used in materials science.

The nitrile functionality can also be utilized in cross-linking reactions. For example, nitrile-functionalized pyrazines have been designed as effective cross-linking units. While this does not directly involve this compound, it demonstrates the potential of the nitrile group to form cross-linked networks in polymers.

Given the absence of direct evidence, the application of this compound in this field remains speculative and would require further research to explore its potential as a monomer or cross-linker.

Role in the Generation of Chemically Diverse Compound Libraries for Research Purposes

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov These libraries are then screened for biological activity or desired material properties. The design of such libraries often relies on a central scaffold or a set of versatile building blocks that can be systematically modified.

Due to its functional groups—the reactive nitrile and the modifiable phenyl ring—this compound could serve as a valuable building block for generating chemically diverse compound libraries. The nitrile group can be transformed into various other functionalities, such as amines or carboxylic acids, which can then be used in subsequent coupling reactions. The phenyl ring can be further substituted to introduce additional diversity.

While there are no specific examples in the literature of a compound library being generated from this compound, its potential as a starting material is evident from the principles of combinatorial library design. nih.gov A library based on this scaffold could be used to explore new regions of chemical space and potentially identify novel bioactive molecules or materials with unique properties.

The following table outlines the features of this compound that make it a suitable candidate for use in combinatorial chemistry.

FeaturePotential for Diversification
Nitrile Group Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Active Methylene Group Allows for alkylation and other C-C bond-forming reactions.
Phenyl Ring Can undergo electrophilic aromatic substitution to introduce a variety of substituents.
Chloro and Methyl Substituents Provide specific steric and electronic properties that can be further modified or used to direct subsequent reactions.

Analytical Methodologies for Purity Profiling and Quantitative Analysis in Research Contexts

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Chemical Compound

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically developed for the analysis of 2-(2-Chloro-6-methylphenyl)acetonitrile. The chromatographic separation is commonly achieved on a C18 or C8 column, which separates compounds based on their hydrophobicity. researchgate.netjournalbji.com

A typical method employs a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like a phosphate (B84403) buffer, delivered in an isocratic or gradient elution mode. researchgate.netpensoft.net Detection is often performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). journalbji.comresearchgate.net

Table 1: Typical HPLC Method Parameters and Validation Summary This is an interactive table. You can sort and filter the data.

Parameter Typical Condition / Acceptance Criterion Purpose
Chromatographic Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separation.
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 50:50 v/v) Eluent to carry the sample through the column. ekb.eg
Flow Rate 1.0 mL/min Controls the speed of the mobile phase. researchgate.net
Detection UV at 225 nm Measures the analyte concentration. researchgate.net
Column Temperature 30 °C Ensures reproducible retention times. pensoft.net
Validation Parameters
Specificity No interference from blank/impurities at the analyte's retention time. Confirms the method's ability to assess the analyte unequivocally.
Linearity (Correlation Coefficient) r² ≥ 0.999 Establishes a proportional relationship between concentration and response. ekb.eg
Accuracy (% Recovery) 98.0% - 102.0% Measures the closeness of test results to the true value. nih.gov
Precision (% RSD) ≤ 2.0% Demonstrates the method's reproducibility. ekb.eg
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 The lowest amount of analyte that can be detected. journalbji.com

Gas Chromatography (GC) for Volatile Derivatives and Impurity Analysis

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities, such as residual solvents that may be present from the synthesis of this compound. Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a common configuration for this purpose, as it avoids the injection of non-volatile matrix components into the system. dergipark.org.tr

In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. Separation occurs in a capillary column based on the boiling points and polarities of the compounds. bibliotekanauki.pl The method can be validated to quantify residual solvents according to ICH Q3C guidelines.

For impurities that are not sufficiently volatile for GC analysis, derivatization can be employed. This process chemically converts the analytes into more volatile derivatives suitable for GC separation. researchgate.net However, direct analysis is often preferred to simplify the procedure. taylorfrancis.com

Table 2: Representative GC Conditions for Residual Solvent Analysis This is an interactive table. You can sort and filter the data.

Parameter Typical Condition
Instrument Headspace Gas Chromatograph with FID
Column e.g., DB-624 or equivalent
Carrier Gas Nitrogen or Helium
Injector Temperature 140 °C - 240 °C dergipark.org.trbibliotekanauki.pl
Oven Program Initial Temp: 40-45 °C, hold, then ramp to 240 °C dergipark.org.trbibliotekanauki.pl
Detector Temperature 250 °C - 280 °C dergipark.org.trbibliotekanauki.pl

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC and GC. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. nih.gov For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often used.

CE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov It is particularly powerful for separating structurally similar compounds, including positional isomers, which can be challenging to resolve by HPLC. The technique relies on factors like applied voltage, buffer pH, and temperature to achieve separation. nih.gov

Table 3: Comparison of HPLC and CE for Impurity Profiling This is an interactive table. You can sort and filter the data.

Feature High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phases Differential migration in an electric field
Efficiency Good to High Very High
Analysis Time Typically 15-60 minutes Typically 5-30 minutes
Solvent Consumption High Very Low
Sample Volume Microliters (µL) Nanoliters (nL)

| Application | Broadly applicable to soluble compounds | Best for charged or polar compounds; adaptable for neutral compounds |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound or confirming the purity of a reference standard. The technique typically involves the complete combustion of the sample, followed by the quantification of the resulting combustion gases (CO₂, H₂O, N₂).

The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula of this compound, which is C₉H₈ClN. A close agreement between the experimental and theoretical values provides strong evidence of the compound's compositional identity and purity.

Table 4: Elemental Analysis Data for this compound (C₉H₈ClN) This is an interactive table. You can sort and filter the data.

Element Theoretical Mass % Experimental Mass % (Hypothetical) Acceptance Limit
Carbon (C) 65.27% 65.15% ± 0.4%
Hydrogen (H) 4.87% 4.91% ± 0.4%
Nitrogen (N) 8.46% 8.42% ± 0.4%

Chromatographic-Mass Spectrometric (GC-MS/LC-MS) Coupling Techniques for Identification and Quantification

Coupling a chromatographic separation technique with mass spectrometry (MS) creates a powerful analytical tool for the unambiguous identification and sensitive quantification of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for identifying and quantifying non-volatile or thermally labile impurities. researchgate.net Using a tandem mass spectrometer (MS/MS), the method can achieve exceptionally low detection limits, which is critical for controlling potentially genotoxic impurities (PGIs). researchgate.netchromatographyonline.com Electrospray ionization (ESI) is a common interface, and quantification is often performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netpnrjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile and semi-volatile compounds. hpst.cz It provides structural information that aids in the identification of unknown impurities by comparing their mass spectra to established spectral libraries, such as the NIST database. epa.gov

Table 5: Typical LC-MS/MS Parameters for Trace Impurity Quantification This is an interactive table. You can sort and filter the data.

Parameter Typical Setting
Liquid Chromatography
Column C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) researchgate.net
Mobile Phase Acetonitrile and Ammonium (B1175870) Acetate Buffer researchgate.net
Flow Rate 0.5 - 0.7 mL/min researchgate.net
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of the target impurity

Future Perspectives and Emerging Research Avenues for 2 2 Chloro 6 Methylphenyl Acetonitrile

Development of Novel Catalytic Transformations Involving the Chemical Compound

The unique structure of 2-(2-chloro-6-methylphenyl)acetonitrile, featuring a reactive nitrile group, a sterically hindered substituted aromatic ring, and an active methylene (B1212753) group, makes it a prime candidate for a variety of novel catalytic transformations. Future research is poised to move beyond its current applications, exploring its potential as a versatile building block in organic synthesis. The nitrile functional group is particularly amenable to a wide range of chemical conversions. ebsco.com

Key research avenues include:

Advanced Hydrolysis and Reduction: While basic hydrolysis and reduction of nitriles are well-established, new catalytic systems are being developed for milder and more selective transformations. acs.orglibretexts.org Future work could focus on enzyme-catalyzed hydrolysis to the corresponding amide or carboxylic acid under environmentally benign conditions, or chemo-selective reduction to the primary amine without affecting the aryl chloride.

Cyclization and Annulation Reactions: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. mdpi.com Catalytic [2+2+2] cycloadditions with alkynes or diynes could yield substituted pyridines, while reactions with other bifunctional reagents could lead to imidazoles, oxazoles, or pyrimidines.

α-Alkylation and Arylation: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated, allowing for α-functionalization. Modern catalytic methods, such as iridium-catalyzed α-alkylation using alcohols via a "borrowing hydrogen" pathway, could provide a green route to more complex derivatives. rsc.org

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries for screening purposes.

A summary of potential catalytic transformations is presented below.

Transformation TypeReagents/Catalyst (Example)Potential Product
Selective Hydrolysis Nitrilase enzyme2-(2-Chloro-6-methylphenyl)acetamide
Selective Reduction Homogeneous Rhodium or Ruthenium catalyst + H₂2-(2-Chloro-6-methylphenyl)ethan-1-amine
α-Alkylation Alcohol, Iridium-NHC complex, baseα-substituted-2-(2-chloro-6-methylphenyl)acetonitrile
Suzuki Coupling Arylboronic acid, Pd catalyst, base2-(2-Aryl-6-methylphenyl)acetonitrile
Cycloaddition Alkynes, Cobalt or Rhodium catalystSubstituted Pyridine derivatives

Exploration of Alternative Green and Sustainable Synthesis Routes for the Chemical Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research into the synthesis of this compound will likely focus on replacing traditional, often harsh, synthetic methods with more sustainable alternatives.

Emerging green synthesis strategies could include:

Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could provide a highly selective and environmentally friendly route. For instance, a haloperoxidase could be used for the selective chlorination of a precursor, and a nitrile hydratase or nitrilase could be involved in forming the nitrile group itself.

Photocatalysis and Electrosynthesis: These methods use light or electricity, respectively, to drive chemical reactions, often under mild conditions. Electrochemical synthesis of nitriles is a growing field that can offer advantages in sustainability. numberanalytics.com An electrochemical approach could be developed for the cyanation step, avoiding toxic cyanide reagents.

Mechanochemistry: Performing reactions in a ball mill, often with minimal or no solvent, can reduce waste and energy input. The synthesis of the target compound could be explored via mechanochemical activation of the starting materials.

Use of Greener Solvents: Replacing conventional volatile organic solvents (VOCs) with water, supercritical fluids (like CO₂), or bio-based solvents (like Cyrene) would significantly improve the environmental profile of the synthesis.

Below is a comparative table of a hypothetical traditional route versus a potential green route.

StepTraditional RoutePotential Green RouteGreen Advantage
Chlorination Cl₂ gas, Lewis acid catalyst, chlorinated solventEnzymatic chlorination (Haloperoxidase) in aqueous bufferAvoids hazardous gas and solvents; high selectivity.
Cyanation NaCN or KCN, polar aprotic solvent (e.g., DMSO)Cyanide-free methods (e.g., from aldehydes or amines), or biocatalytic cyanationEliminates highly toxic cyanide reagents. rsc.org
Overall Process Multi-step, requires purification at each stage, high energy inputOne-pot or telescoped reaction sequence, potentially in flowHigher atom economy, reduced waste, lower energy consumption.

Advanced Materials Science Applications Derived from the Chemical Compound's Core Structure

The structural motifs within this compound offer intriguing possibilities for its use as a building block in materials science. The nitrile group, in particular, is a valuable functional group for creating polymers and other advanced materials. numberanalytics.comwikipedia.org

Future research could explore its incorporation into:

High-Performance Polymers: The nitrile group can undergo polymerization or be converted to other functional groups that can be polymerized. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and specific dielectric properties due to the polar nitrile functionality and the rigid, substituted aromatic core.

Organic Electronics: The phenylacetonitrile (B145931) scaffold could be elaborated through cross-coupling reactions to create conjugated systems. Such molecules could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors, where the electronic properties can be tuned by modifying the substituents.

Porous Materials: The rigid structure makes it a potential linker or strut for the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). After synthesis, the nitrile groups within the framework pores could serve as reactive sites for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, separation, or catalysis.

Material ClassRelevant Structural Feature(s)Potential Application
Polymers Nitrile group, aromatic ringSpecialty plastics, dielectric films, membranes
Organic Electronics Conjugated system derived from the core structureOrganic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs)
Porous Frameworks Rigid core structure, reactive nitrile groupGas separation, heterogeneous catalysis, chemical sensing

Deeper Insight into Structure-Reactivity Relationships through Combined Experimental and Advanced Computational Approaches

A synergistic approach combining experimental studies with high-level computational chemistry can provide a profound understanding of the structure-reactivity relationships of this compound. nih.gov This dual approach is critical for predicting the molecule's behavior and for rationally designing new reactions and materials.

Future research in this area would involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can model the molecule's electronic structure. This allows for the calculation of properties such as bond lengths, bond angles, vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts. compchem.me

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new reactions.

Reaction Pathway Modeling: Computational modeling can be used to map out the energy profiles of potential reaction pathways. This helps in understanding reaction mechanisms, identifying rate-limiting steps, and predicting the feasibility of new transformations before attempting them in the lab. escholarship.org

Correlation with Experimental Data: The computational predictions must be validated by experimental data. For example, predicted reaction outcomes can be tested in the laboratory, and spectroscopic data (NMR, IR, UV-Vis) can be compared directly with calculated values to confirm the accuracy of the computational model.

Parameter/MethodologyComputational ApproachExperimental ValidationInsight Gained
Molecular Geometry DFT geometry optimizationX-ray crystallographyAccurate 3D structure and steric hindrance effects.
Vibrational Modes DFT frequency calculationFT-IR & Raman spectroscopyConfirmation of functional groups and bonding.
Electronic Transitions TD-DFT calculationsUV-Vis spectroscopyUnderstanding of photophysical properties for materials applications.
Reaction Mechanisms Transition state searchingKinetic studies, intermediate trappingElucidation of how reactions proceed, enabling optimization.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. rsc.org this compound and its derivatives are ideal candidates for synthesis using these modern platforms.

Future developments will likely focus on:

Continuous Flow Synthesis: Developing a multi-step, continuous flow process for the production of this compound. This would involve pumping starting materials through a series of reactors where reactions, in-line analysis, and purification occur sequentially without isolation of intermediates. rsc.org This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents. researchgate.netdtu.dk

Automated Derivative Libraries: Integrating the flow synthesis platform with automated robotic systems. This would enable the rapid synthesis of a large library of derivatives by systematically varying the building blocks in reactions like Suzuki or Buchwald-Hartwig couplings. These libraries are invaluable for high-throughput screening in drug discovery and materials science.

Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., IR, Raman, HPLC) within the flow reactor setup. This allows for real-time monitoring of the reaction, ensuring quality control and enabling rapid optimization of reaction conditions (temperature, pressure, residence time) using feedback loops.

The table below contrasts batch and flow approaches for a hypothetical derivatization of the title compound.

ParameterBatch SynthesisFlow Synthesis
Scale-up Requires larger reactors, potential issues with heat/mass transfer.Achieved by running the system for a longer duration ("scaling out").
Safety Larger quantities of potentially hazardous materials handled at once.Small reaction volumes at any given time, better heat dissipation.
Control Less precise control over reaction parameters.Precise digital control over temperature, pressure, residence time.
Efficiency Requires manual workup and isolation of intermediates.Can be fully integrated and automated, from reaction to purification.
Throughput Sequential synthesis of derivatives is time-consuming.Rapid sequential or parallel synthesis of a library of compounds.

Q & A

Q. Basic

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm).
  • IR : Strong absorption near 2240 cm⁻¹ confirms the C≡N stretch.
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., 179.6 g/mol) .
    Advanced contradictions :
  • Unexpected peaks in NMR may arise from rotamers or impurities. Use 2D NMR (HSQC, COSY) or computational modeling (DFT) to assign signals .

How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?

Q. Advanced

  • Steric effects : The 2-methyl group creates steric hindrance, slowing reactions at the ortho position. This favors meta-substitution in electrophilic attacks.
  • Electronic effects : The chloro group withdraws electron density, activating the ring for nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., high-temperature NaNH₂).
    Methodological approach :
  • Compare reactivity with analogs (e.g., 2-chlorophenylacetonitrile) via kinetic studies.
  • Use Hammett plots to quantify electronic effects .

What are the potential pharmacological applications of this compound, and how is its bioactivity assessed?

Q. Basic

  • Structural motifs : The chloro-methylphenyl group is common in NSAIDs (e.g., Diclofenac analogs) and kinase inhibitors (e.g., Dasatinib derivatives) .
  • Bioactivity screening :
    • In vitro assays : Test binding affinity to cyclooxygenase (COX) or tyrosine kinases.
    • ADMET profiling : Assess solubility (logP ~2.5) and metabolic stability using microsomal assays .

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Q. Advanced

  • Single-crystal XRD : Determines bond lengths and angles, clarifying substituent orientation. For example, the C–Cl bond length (~1.74 Å) and nitrile geometry.
  • Challenges : Crystallization may require slow evaporation in dichloromethane/hexane.
  • Data refinement : Use SHELXL for high-resolution data to resolve disorder or twinning .

What computational methods predict the reactivity of this compound in drug-design contexts?

Q. Advanced

  • DFT calculations : Model transition states for NAS or coupling reactions.
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina.
  • QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

How do solvent and catalyst choices impact the scalability of this compound synthesis?

Q. Basic

  • Solvents : DMF enhances reaction rates but complicates purification. Switch to acetonitrile for easier isolation.
  • Catalysts : CuCN in cyanation improves efficiency but requires strict moisture control.
  • Scalability : Optimize batch vs. flow chemistry to reduce side reactions .

What are the key differences in spectroscopic data between this compound and its fluorinated analogs?

Q. Advanced

  • NMR shifts : Fluorine atoms in analogs (e.g., 2-fluoro-6-methyl derivatives) cause upfield shifts in adjacent protons.
  • Mass spectrometry : Isotopic patterns differ (e.g., chlorine’s M+2 peak vs. fluorine’s single peak).
  • IR : Fluorinated analogs show C–F stretches (~1100 cm⁻¹) absent in the chloro compound .

How can researchers address low yields in the final steps of this compound synthesis?

Q. Methodological approach :

  • Byproduct analysis : Use GC-MS to identify intermediates (e.g., hydrolysis products).
  • Optimization : Adjust stoichiometry (excess cyanide source) or temperature gradients.
  • Alternative routes : Explore microwave-assisted synthesis for faster kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.